molecular formula C9H9Cl2NO4S B188332 Ethyl 2,4-dichloro-5-sulfamoylbenzoate CAS No. 4793-25-3

Ethyl 2,4-dichloro-5-sulfamoylbenzoate

Cat. No.: B188332
CAS No.: 4793-25-3
M. Wt: 298.14 g/mol
InChI Key: LSXBNLARBXRUOW-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 2,4-dichloro-5-sulfamoylbenzoate can be synthesized through several synthetic routes. One common method involves the esterification of 2,4-dichloro-5-sulfamoylbenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid . The reaction typically proceeds under reflux conditions, and the product is purified through recrystallization.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale esterification processes. These processes are optimized for high yield and purity, utilizing continuous flow reactors and advanced purification techniques such as distillation and chromatography .

Scientific Research Applications

Medicinal Chemistry

Ethyl 2,4-dichloro-5-sulfamoylbenzoate serves as an important intermediate in the synthesis of pharmaceuticals. Its structural characteristics allow it to be utilized in the development of:

  • Diuretics : The compound is part of a class of sulfonamides known for their ability to inhibit carbonic anhydrase, an enzyme involved in fluid regulation and electrolyte balance. This inhibition can lead to increased urine output, making it useful in treating conditions like hypertension and edema.
  • Antihypertensive Agents : By modulating enzyme activity, this compound may help lower blood pressure through vasodilation and reduced vascular resistance.

Biological Studies

Research has focused on the biological activity of this compound, particularly its role as an enzyme inhibitor:

  • Carbonic Anhydrase Inhibition : The compound has shown high affinity for certain isoforms of carbonic anhydrase, suggesting potential therapeutic applications in treating conditions such as glaucoma and cancer . The mechanism involves binding to the active site of the enzyme, thereby blocking substrate access and inhibiting its function.

Industrial Applications

In addition to its medicinal uses, this compound has applications in industrial chemistry:

  • Organic Synthesis : It is utilized as a reagent in the synthesis of specialty chemicals. Its reactive functional groups enable it to participate in various chemical reactions, facilitating the production of complex organic molecules.
  • Development of Agrochemicals : The compound's structure allows for modifications that can lead to the creation of new agrochemicals with enhanced efficacy against pests and diseases.

Case Studies and Research Findings

Several studies have documented the efficacy and potential applications of this compound:

StudyFocusFindings
Carbonic Anhydrase InhibitionDemonstrated high affinity towards specific isoforms; potential use in treating glaucoma and cancer.
Synthesis PathwaysExplored synthesis methods that preserve functional groups while allowing for modification; implications for drug development.
Medicinal Chemistry ApplicationsHighlighted its role as an intermediate for diuretics and antihypertensive agents; emphasized its importance in drug formulation.

Comparison with Similar Compounds

Ethyl 2,4-dichloro-5-sulfamoylbenzoate can be compared with other similar compounds such as:

These compounds share similar chemical properties but differ in their reactivity and applications. This compound is unique due to its specific ester group, which influences its solubility and reactivity in various chemical processes .

Biological Activity

Ethyl 2,4-dichloro-5-sulfamoylbenzoate (CAS Number: 4793-25-3) is an organic compound that has garnered attention for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This article explores the compound's biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a benzoate structure with chlorine substitutions at the 2 and 4 positions and a sulfamoyl group at position 5. Its molecular formula is C9H9Cl2NO4SC_9H_9Cl_2NO_4S, with a molecular weight of approximately 298.14 g/mol. The compound's structure is significant as it enhances its biological activity compared to simpler sulfonamides.

PropertyValue
Molecular FormulaC9H9Cl2NO4SC_9H_9Cl_2NO_4S
Molecular Weight298.14 g/mol
CAS Number4793-25-3
LogP3.60

This compound primarily acts as an inhibitor of carbonic anhydrases, which are enzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and protons. This reaction is crucial for various physiological processes, including respiration and acid-base balance. The compound exhibits a high affinity for specific isoforms of CAs, which suggests its potential utility in treating conditions such as glaucoma and certain types of cancer .

Inhibition of Carbonic Anhydrases

The inhibition profile of this compound indicates its effectiveness against several CA isoforms. Research has shown that this compound selectively inhibits carbonic anhydrase II (CA II) and carbonic anhydrase IX (CA IX), both of which are implicated in disease processes:

  • CA II : Involved in normal physiological functions and linked to conditions like glaucoma.
  • CA IX : Overexpressed in various tumors, making it a target for anticancer therapies.

The selectivity for these isoforms enhances the therapeutic potential while minimizing side effects associated with broader CA inhibition .

Case Studies and Research Findings

  • Antiglaucoma Activity : Studies have demonstrated that inhibitors like this compound can reduce intraocular pressure by inhibiting CA II activity, thus offering a potential treatment for glaucoma .
  • Anticancer Potential : Research indicates that CA IX inhibitors can impede tumor growth by disrupting the acid-base balance in cancer cells. This compound's selective inhibition of CA IX positions it as a candidate for further investigation in oncology .
  • Diuretic Effects : Similar compounds in the sulfonamide class have been used as diuretics due to their ability to inhibit renal carbonic anhydrases. This compound may exhibit similar properties, warranting exploration in treating edema and heart failure .

Comparative Analysis with Related Compounds

The following table compares this compound with other sulfonamide derivatives based on their structural features and biological activities:

Compound NameStructural FeaturesUnique Aspects
This compoundChlorinated benzoate with sulfamoyl groupHigh affinity for CA II and CA IX
AcetazolamideSulfonamide derivative with different coreUsed as a diuretic; effective against altitude sickness
SulfanilamideContains a basic sulfonamide structureFirst synthetic antibacterial drug

Properties

IUPAC Name

ethyl 2,4-dichloro-5-sulfamoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9Cl2NO4S/c1-2-16-9(13)5-3-8(17(12,14)15)7(11)4-6(5)10/h3-4H,2H2,1H3,(H2,12,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSXBNLARBXRUOW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9Cl2NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00356670
Record name ethyl 2,4-dichloro-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4793-25-3
Record name Ethyl 5-(aminosulfonyl)-2,4-dichlorobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4793-25-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name ethyl 2,4-dichloro-5-sulfamoylbenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00356670
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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